Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, including a carbamoyl group, an ethoxy-oxoacetyl group, and a methyl ester. The presence of these diverse functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetic ester, and elemental sulfur.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the thiophene derivative with an isocyanate, such as 3-chloro-4-methylphenyl isocyanate.
Addition of the Ethoxy-Oxoacetyl Group: This step involves the acylation of the thiophene derivative with ethyl oxalyl chloride in the presence of a base like triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions can be facilitated by bases like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound could be used as a probe to study enzyme interactions, particularly those involving carbamoyl and ester groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its carbamoyl and ester groups, potentially inhibiting or modulating their activity. The thiophene ring could also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-aminothiophene-3-carboxylate: Lacks the ethoxy-oxoacetyl group.
Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate: Has an ethyl ester instead of a methyl ester.
Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate: Lacks the ethoxy group.
Uniqueness
The unique combination of functional groups in Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate provides it with distinct chemical properties and reactivity. This makes it particularly valuable for specific synthetic applications and potential biological activities that similar compounds may not exhibit.
Properties
Molecular Formula |
C19H19ClN2O6S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H19ClN2O6S/c1-5-28-19(26)16(24)22-17-13(18(25)27-4)10(3)14(29-17)15(23)21-11-7-6-9(2)12(20)8-11/h6-8H,5H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
IKUXFUKOTZZBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=C(S1)C(=O)NC2=CC(=C(C=C2)C)Cl)C)C(=O)OC |
Origin of Product |
United States |
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